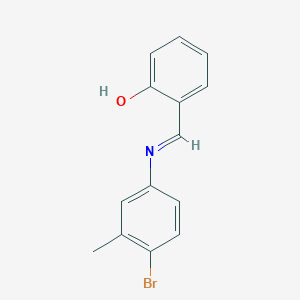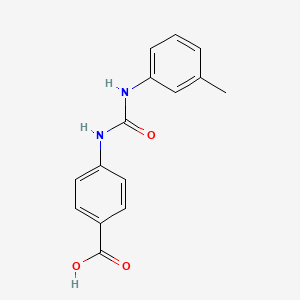
5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound belongs to the quinoline family, characterized by a fused ring structure that includes a benzene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a strong acid catalyst.
Attachment of the Naphthyl Group: This step often involves a Friedel-Crafts alkylation reaction, where naphthalene reacts with the quinoline core in the presence of a Lewis acid catalyst.
Addition of the Trifluoromethyl Group: This can be accomplished through a nucleophilic substitution reaction using trifluoromethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced with others under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthylquinoline: Lacks the methoxy and trifluoromethyl groups, resulting in different chemical properties.
4-Trifluoromethylquinoline: Does not have the naphthyl and methoxy groups, leading to variations in reactivity and applications.
5,7-Dimethoxyquinoline: Missing the naphthyl and trifluoromethyl groups, affecting its overall functionality.
Uniqueness
5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
853310-83-5 |
|---|---|
Molekularformel |
C22H16F3NO2 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
5,7-dimethoxy-2-naphthalen-2-yl-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C22H16F3NO2/c1-27-16-10-19-21(20(11-16)28-2)17(22(23,24)25)12-18(26-19)15-8-7-13-5-3-4-6-14(13)9-15/h3-12H,1-2H3 |
InChI-Schlüssel |
KVOAAWJPLSYANN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

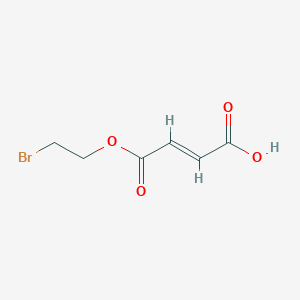

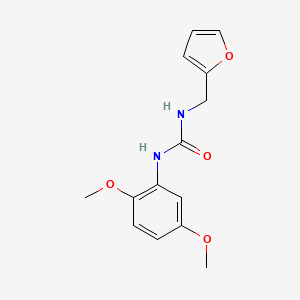
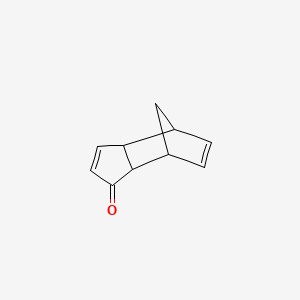
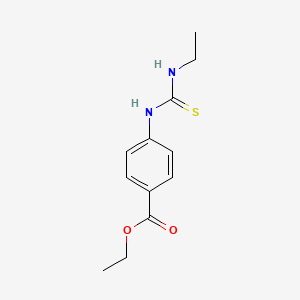
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)

![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)
